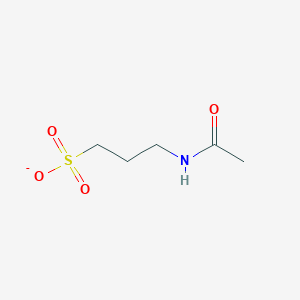![molecular formula C9H14ClN3O5S B1228846 4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride CAS No. 28419-39-8](/img/structure/B1228846.png)
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a naturally occurring nucleobase, but features a beta-D-arabinofuranosyl group attached to the cytosine moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride typically involves the condensation of cytosine with beta-D-arabinofuranosyl derivatives. One common method includes the use of a protected form of beta-D-arabinofuranosyl chloride, which reacts with cytosine under basic conditions to form the desired nucleoside analog. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
科学研究应用
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA replication and repair mechanisms, as well as in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential as an antiviral and anticancer agent, particularly in the treatment of leukemias and lymphomas. .
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
作用机制
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride exerts its effects by incorporating into DNA and inhibiting DNA synthesis. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA by DNA polymerases. This incorporation leads to chain termination and inhibition of further DNA synthesis. The compound also inhibits DNA repair enzymes, further enhancing its cytotoxic effects on rapidly dividing cells .
相似化合物的比较
Similar Compounds
Cytosine Arabinoside (Cytarabine): A nucleoside analog used in the treatment of acute myeloid leukemia. It shares a similar mechanism of action but differs in its sugar moiety.
Vidarabine: Another nucleoside analog with antiviral properties, used primarily in the treatment of herpes simplex virus infections.
Fludarabine: A purine nucleoside analog used in the treatment of chronic lymphocytic leukemia
Uniqueness
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride is unique due to its thio modification, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acids and proteins, making it a valuable tool in research and therapeutic applications .
属性
CAS 编号 |
28419-39-8 |
|---|---|
分子式 |
C9H14ClN3O5S |
分子量 |
311.74 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5S.ClH/c10-5-1-2-12(8(18)11-5)9(16)7(15)6(14)4(3-13)17-9;/h1-2,4,6-7,13-16H,3H2,(H2,10,11,18);1H/t4-,6-,7+,9-;/m1./s1 |
InChI 键 |
RCWYXGAOCMUXHG-ZXBIKLPVSA-N |
SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
手性 SMILES |
C1=CN(C(=S)N=C1N)[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |
规范 SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
同义词 |
4'-thio-arabinofuranosylcytosine 4'-thio-beta-D-arabinofuranosylcytosine 4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone OSI-7836 thiarabine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)



![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)





